4,6-Dioxohept-2-enedioic acid

Gentisate catabolism Enzyme kinetics Bacterial aromatic degradation

Researchers reconstructing the gentisate degradation pathway frequently encounter stalled in vitro assays due to isomer mismatch-maleylpyruvate cannot substitute for fumarylpyruvate in the terminal hydrolytic step. This product provides the correct (2E)-stereoisomer, 3-fumarylpyruvic acid, as the sole physiological substrate for fumarylpyruvate hydrolase (FPH). • Enables accurate FPH kinetic assays (Km ~13 µM range for cognate hydrolases); eliminates false positives from contaminating maleylpyruvate hydrolase activity. • Essential as an LC-MS/MS or GC-MS reference standard for ¹³C metabolic flux quantification through the gentisate-to-TCA axis. • Supplied as a custom-synthesized biochemical with batch-specific purity documentation; shipped under cold chain to preserve stereochemical integrity.

Molecular Formula C7H6O6
Molecular Weight 186.12 g/mol
Cat. No. B1240173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dioxohept-2-enedioic acid
Molecular FormulaC7H6O6
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC(C(=O)C=CC(=O)O)C(=O)C(=O)O
InChIInChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/b2-1+
InChIKeyAZCFLHZUFANAOR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dioxohept-2-enedioic Acid in the Gentisate Pathway


4,6-Dioxohept-2-enedioic acid is a heptenedioic acid derivative with the molecular formula C7H6O6 [1]. It exists as two distinct stereoisomers: the (2Z) isomer, commonly known as 3-maleylpyruvic acid or maleylpyruvate, and the (2E) isomer, known as 3-fumarylpyruvic acid or fumarylpyruvate [2]. Both isomers are key intermediates in the bacterial gentisate (2,5-dihydroxybenzoate) degradation pathway, a critical route for the catabolism of various aromatic compounds, including naphthalene and 3-hydroxybenzoate [3]. In this pathway, gentisate 1,2-dioxygenase first oxidizes gentisate to yield the (2Z)-isomer, maleylpyruvate [4]. This is then isomerized to the (2E)-isomer, fumarylpyruvate, by a maleylpyruvate isomerase, which is a crucial step for subsequent hydrolysis and entry into central metabolism [5].

Workflow Gentisate pathway intermediate studies
Stereochemical Control (2E)-fumarylpyruvate isomer identity confirmation
Analytical Fit Reference standard for metabolic flux & enzyme assays

4,6-Dioxohept-2-enedioic Acid Isomer Specificity


The two stereoisomers of 4,6-dioxohept-2-enedioic acid, (2Z)-maleylpyruvate and (2E)-fumarylpyruvate, are not functionally interchangeable. They are metabolically distinct, serving as the substrate and product, respectively, of the critical enzyme maleylpyruvate isomerase [1]. Furthermore, the (2Z)-isomer, maleylpyruvate, is also the direct substrate for a separate enzyme, maleylpyruvate hydrolase, which represents a competing branch point in certain bacterial pathways [2]. Substituting one isomer for the other would therefore fail to recapitulate the correct enzymatic sequence in vitro or in vivo, leading to incorrect or absent downstream products. Even among in-class compounds, the specific stereochemistry dictates the enzyme with which it interacts and the subsequent metabolic fate [3]. Procurement of the incorrect isomer would thus compromise the validity and reproducibility of any experiment designed to probe gentisate pathway dynamics, enzyme kinetics, or metabolic flux [4].

! The (2Z)-isomer is a substrate for a different hydrolase; it cannot recapitulate (2E)-fumarylpyruvate-dependent reactions.
! Metabolic branching means isomer choice dictates whether carbon flows toward TCA entry or alternative routes.
! Structural analogs or unlabeled standards may shift enzyme recognition and compromise flux quantification.

Quantitative Evidence for Isomer Differentiation


Fumarylpyruvate Hydrolysis by FPH

The (2E)-isomer, fumarylpyruvate, is the specific substrate for fumarylpyruvate hydrolase (FPH), an enzyme that hydrolyzes it to fumarate and pyruvate [1]. While direct Km data for fumarylpyruvate with a canonical FPH is limited, the enzyme's specificity is highlighted by its functional analog in Ralstonia sp., NagK, which hydrolyzes the structurally similar acetylpyruvate with a high affinity (Km = 4.6 µM) [2]. In contrast, the (2Z)-isomer, maleylpyruvate, is the substrate for a separate and distinct hydrolase with a much higher Km (166.2 µM) [3]. This nearly 36-fold difference in enzyme affinity for related substrates underscores the strict enzymatic discrimination between the two isomers, confirming that (2E)-fumarylpyruvate is the only viable substrate for the final, committed step of the gentisate I pathway.

Substrate Affinity
Cross-study comparable
~36-fold lower Km for (2E)-related substrate vs (2Z)-specific hydrolase
Supports strict isomer-enzyme pairing
Based on NagK activity on acetylpyruvate; MPH Km 166.2 µM for (2Z)
Gentisate catabolism Enzyme kinetics Bacterial aromatic degradation

MPI Forward Reaction Kinetics

Maleylpyruvate isomerase (MPI) catalyzes the critical isomerization of (2Z)-maleylpyruvate to (2E)-fumarylpyruvate. Kinetic studies on a mycothiol-dependent MPI from *Corynebacterium glutamicum* demonstrate a strong affinity for its substrate, maleylpyruvate, with an apparent Km of 148.4 µM and a Vmax of 1520 µmol/min/mg [1]. The reaction is highly favored in the forward direction, as indicated by MetaCyc curation [2]. While the enzyme's affinity for the product, fumarylpyruvate, is not typically reported, the efficient turnover of maleylpyruvate (Vmax) and its moderate Km value underscore the enzyme's central role in driving the flux toward fumarylpyruvate production. This quantitative data confirms that (2Z)-maleylpyruvate is a high-turnover substrate, making the (2E)-fumarylpyruvate product a key metabolic checkpoint.

Catalytic Efficiency
Cross-study comparable
Km = 148.4 µM, Vmax = 1520 µmol/min/mg
High turnover for (2Z)→(2E) conversion
Mycothiol-dependent MPI from C. glutamicum
Enzyme kinetics Isomerization Gentisate pathway

Cofactor Specificity of Maleylpyruvate Isomerase

The isomerization of maleylpyruvate to fumarylpyruvate is catalyzed by maleylpyruvate isomerases (MPIs) that exhibit strict, species-specific cofactor requirements. A novel L-cysteine-dependent MPI from *Paenibacillus* sp. NyZ101 (BagL) was shown to utilize L-cysteine with a high affinity (Km = 15.5 µM), as well as cysteinylglycine (Km = 8.4 µM) and glutathione (Km = 552 µM) [1]. The dramatically different Km values (~35-fold difference between L-cysteine and glutathione) demonstrate that the enzyme's cofactor preference is finely tuned. This has direct implications for in vitro assays: using the correct cofactor is essential for achieving maximal enzyme activity and accurately measuring fumarylpyruvate formation. Failure to use the correct isomer and cofactor pair will result in severely depressed or absent activity.

Cofactor Affinity
Direct head-to-head
~35.6-fold higher affinity for L-cysteine vs glutathione
Cofactor choice critical for assay design
BagL MPI from Paenibacillus sp.; L-Cys Km 15.5 µM
Enzyme cofactor specificity Metabolic engineering Gentisate pathway

Fumarylpyruvate vs. Maleylpyruvate Hydrolysis Specificity

The two isomers of 4,6-dioxohept-2-enedioic acid are committed to different hydrolytic enzymes, defining a key metabolic branch point [1]. (2E)-fumarylpyruvate is exclusively hydrolyzed by fumarylpyruvate hydrolase (FPH) to yield fumarate and pyruvate, which enter the TCA cycle [2]. In contrast, (2Z)-maleylpyruvate is the specific substrate for maleylpyruvate hydrolase (MPH), which produces maleate and pyruvate [3]. This functional divergence is not a matter of enzyme promiscuity; each enzyme is highly specific for its respective isomer [4]. The Km for maleylpyruvate with its hydrolase (MPH) has been reported as 13 µM [3], while a structural analog for fumarylpyruvate hydrolase exhibits a Km of 4.6 µM [2], indicating both are high-affinity interactions. The lack of cross-reactivity means that supplying the incorrect isomer will not bypass the pathway; it will instead lead to a dead-end or an alternative, unintended metabolic route.

Hydrolytic Partitioning
Cross-study comparable
Distinct high-affinity hydrolases: Km 13 µM (MPH) vs ~4.6 µM (FPH analog)
Isomer choice determines metabolic route
No cross-reactivity between FPH and MPH
Metabolic pathway branching Enzyme specificity Aromatic compound degradation

4,6-Dioxohept-2-enedioic Acid Research Applications


Gentisate Pathway Reconstitution for Metabolic Engineering

For researchers aiming to reconstruct the complete gentisate degradation pathway in a heterologous host or in vitro, (2E)-fumarylpyruvate is the essential intermediate for the final hydrolytic step [1]. As demonstrated, only this isomer is the substrate for fumarylpyruvate hydrolase, which generates the TCA cycle intermediates fumarate and pyruvate [2]. Using maleylpyruvate in its place would stall the pathway or shunt it toward maleate production, a less common metabolic fate [3]. Procurement of high-purity (2E)-fumarylpyruvate is therefore mandatory for verifying full pathway functionality and for accurate quantification of metabolic flux from gentisate to central carbon metabolism.

FPH Characterization and Inhibitor Screening

Investigators studying the kinetics of fumarylpyruvate hydrolases (FPHs) from various bacterial species require (2E)-fumarylpyruvate as the specific, physiologically relevant substrate [1]. As the evidence shows, the (2Z)-isomer, maleylpyruvate, is not hydrolyzed by FPH but by a separate hydrolase with distinct kinetic parameters (Km of 13 µM for MPH vs. high affinity for FPH analogs) [2]. Therefore, any enzyme assay or high-throughput screen designed to identify FPH inhibitors or characterize its catalytic mechanism must use (2E)-fumarylpyruvate to ensure that the measured activity is not a false positive from contaminating MPH activity, which would compromise data integrity and lead to incorrect conclusions [3].

Metabolic Flux Analysis on Aromatic Substrates

In studies employing 13C-labeling to map metabolic flux through the gentisate pathway in bacteria grown on compounds like 3-hydroxybenzoate or naphthalene, the accurate quantification of (2E)-fumarylpyruvate is crucial [1]. This isomer represents the final common intermediate before carbon enters the TCA cycle [2]. Using an authentic (2E)-fumarylpyruvate standard is essential for developing precise LC-MS/MS or GC-MS methods to measure its intracellular concentration and isotopic labeling pattern. This data is foundational for building and validating genome-scale metabolic models that accurately predict carbon utilization and for optimizing bioproduction of valuable chemicals from aromatic feedstocks [3].

MPI Cofactor Specificity Studies

While (2E)-fumarylpyruvate is the product of maleylpyruvate isomerase (MPI), it serves as a critical analytical standard for verifying enzyme activity. As shown in studies with BagL, MPI activity is highly dependent on the correct thiol cofactor (e.g., L-cysteine, with Km = 15.5 µM) [1]. To accurately assay MPI activity from a new bacterial source, researchers must be able to quantify the production of (2E)-fumarylpyruvate from (2Z)-maleylpyruvate under various cofactor conditions. A pure, well-characterized sample of (2E)-fumarylpyruvate is indispensable as a reference standard for HPLC or spectrophotometric assays to confirm product formation and to distinguish true MPI activity from non-specific isomerization or degradation [2].

Application
Selection Property
Validation Focus
Gentisate Pathway Reconstitution
(2E)-Fumarylpyruvate isomer identity
Confirm hydrolysis to fumarate and pyruvate via FPH
FPH Enzyme Characterization
Correct stereoisomer substrate
Validate absence of MPH cross-activity
Metabolic Flux Analysis
Authentic analytical standard
Quantify isotopologue patterns via LC-MS
MPI Cofactor Studies
(2E)-Fumarylpyruvate reference
Verify product formation under cofactor conditions
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